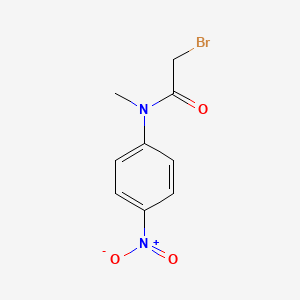

2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-methyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYGOCXPOWBZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23543-31-9 | |

| Record name | 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide: A Covalent Modifier for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a specialized organic compound with significant potential in biochemical research and targeted drug development. By virtue of its distinct molecular architecture—featuring a reactive bromoacetamide moiety and a nitrophenyl group—this compound serves as a potent electrophilic probe. Its primary utility lies in its capacity to function as an alkylating agent, specifically for the covalent modification of nucleophilic amino acid residues within proteins. This document details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol, elucidates its mechanism of action, discusses its applications as a covalent inhibitor, and outlines critical safety and handling procedures. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery seeking to leverage covalent modifiers for probing protein function and developing novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a substituted acetamide derivative. The core structure consists of a central acetamide group that is N-substituted with both a methyl group and a 4-nitrophenyl ring. The acetyl group is further functionalized with a bromine atom at the alpha-carbon. This bromine is a key feature, acting as an excellent leaving group and rendering the adjacent carbon highly electrophilic.

The structure and key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 23543-31-9 | ChemicalBook[2] |

| Molecular Formula | C₉H₉BrN₂O₃ | PubChem[1] |

| Molecular Weight | 273.08 g/mol | PubChem[1] |

| Appearance | Expected to be a powder or crystalline solid. | --- |

| Melting Point | 88-89 °C | ChemicalBook[2] |

| Predicted Boiling Point | 387.2 ± 27.0 °C | ChemicalBook[2] |

| Predicted Density | 1.644 ± 0.06 g/cm³ | Home Sunshine Pharma[3] |

Synthesis and Characterization

The synthesis of this compound is a two-step process starting from the commercially available 4-nitroaniline. The first step involves the selective methylation of the aniline nitrogen, followed by acylation with a bromoacetyl halide.

Synthetic Workflow Diagram

The overall synthetic strategy is depicted below.

Sources

2-bromo-N-methyl-N-(4-nitrophenyl)acetamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a valuable reagent and building block in synthetic and medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, characterization data, reactivity, and potential applications, with a focus on its utility in drug discovery and development.

Core Compound Identity and Properties

This compound is a substituted acetamide derivative featuring a bromoacetyl group attached to a methylated aniline bearing a para-nitro substituent. This combination of functional groups, particularly the electrophilic bromoacetyl moiety, makes it a versatile alkylating agent for various nucleophiles.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23543-31-9 | [1] |

| Molecular Formula | C₉H₉BrN₂O₃ | [1] |

| Molecular Weight | 273.08 g/mol | [1] |

| Synonyms | N-bromoacetyl-N-methyl-4-nitro-aniline, N-(2-bromomethylcarbonyl)-N-methyl-4-nitroaniline, 2-Brom-4'-nitro-N-methylacetanilid | [2] |

| Appearance | Powder or liquid | [2] |

| Melting Point | 88-89 °C (predicted) | [1][2] |

| Boiling Point | 387.2 ± 27.0 °C (predicted) | [2] |

| Density | 1.644 ± 0.06 g/cm³ (predicted) | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of N-methyl-4-nitroaniline with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride. The following protocol is a representative method based on established procedures for similar transformations.[3][4]

Proposed Synthesis Protocol

Reaction Scheme:

A plausible synthetic route.

Materials:

-

N-methyl-4-nitroaniline

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline (1.0 equivalent) in anhydrous DCM.

-

Add a suitable base such as triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Purification and Validation

The purity of the synthesized this compound should be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to ensure it is suitable for subsequent applications.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7.5-8.3 ppm), singlet for the methylene protons of the bromoacetyl group (~4.0-4.5 ppm), and a singlet for the N-methyl protons (~3.3-3.5 ppm). |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm), aromatic carbons (~120-150 ppm), methylene carbon of the bromoacetyl group (~25-30 ppm), and N-methyl carbon (~35-40 ppm). |

| IR (Infrared) | Strong C=O stretch (~1680-1700 cm⁻¹), characteristic N-O stretching for the nitro group (~1520 and ~1350 cm⁻¹), and C-N stretching bands. |

| MS (Mass Spec.) | Predicted [M+H]⁺ of 272.98692 and [M+Na]⁺ of 294.96886.[5] The mass spectrum would also be expected to show a characteristic isotopic pattern for a monobrominated compound. |

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry stems from the reactivity of the bromoacetyl group, which acts as an electrophile. This allows for the alkylation of various nucleophiles, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Key Reactions

-

Alkylation of Amines, Thiols, and Alcohols: The bromoacetyl moiety can readily react with primary and secondary amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This is a common strategy for introducing a linker or a pharmacophore into a molecule.

-

Synthesis of Heterocycles: This compound can serve as a precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds.

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented, its structural motifs are found in compounds with a range of biological activities. Related bromoacetamides have been utilized in the synthesis of compounds with potential:

-

Anticancer Activity: Bromoacetamides are known to alkylate cysteine residues in proteins, a mechanism that can be exploited for the development of enzyme inhibitors, including those targeting cancer-related pathways.[6]

-

Antibacterial Properties: The N-phenylacetamide scaffold is present in a number of antibacterial agents. Derivatives of 2-bromo-N-phenylacetamides have been synthesized and shown to possess antibacterial activity.[4]

-

General Synthetic Intermediate: The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation or sulfonylation, to generate libraries of compounds for high-throughput screening.

Experimental workflow for drug discovery.

Safety and Handling

Although a specific material safety data sheet (MSDS) for this compound is not widely available, based on the known hazards of similar bromoacetamides and nitroaromatic compounds, the following precautions are recommended.[7][8][9]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its ability to act as an alkylating agent, coupled with the potential for further functionalization of the nitro group, makes it an attractive starting material for the synthesis of diverse molecular libraries. While further research is needed to fully explore its applications, the information provided in this guide serves as a solid foundation for researchers and scientists working in the field of drug development.

References

-

IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 23543-31-9. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound CAS#: 23543-31-9 [m.chemicalbook.com]

- 2. This compound CAS 23543-31-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. irejournals.com [irejournals.com]

- 5. PubChemLite - this compound (C9H9BrN2O3) [pubchemlite.lcsb.uni.lu]

- 6. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a key chemical intermediate. It covers its chemical identity, physicochemical properties, a detailed synthesis protocol, reactivity, and its applications in synthetic chemistry and drug discovery.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

N-bromoacetyl-N-methyl-4-nitro-aniline

-

N-(2-bromomethylcarbonyl)-N-methyl-4-nitroaniline

-

2-Brom-4'-nitro-N-methylacetanilid[1]

CAS Number: 23543-31-9[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrN₂O₃ | [2] |

| Molecular Weight | 273.08 g/mol | [2] |

| Appearance | Powder or liquid | [1] |

| Melting Point | 88-89 °C | [1] |

| Boiling Point (Predicted) | 387.2 ± 27.0 °C | [1] |

| Density (Predicted) | 1.644 ± 0.06 g/cm³ | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of N-methyl-4-nitroaniline with bromoacetyl bromide. This reaction is a standard procedure in organic synthesis for the formation of α-bromo amides.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and scale.

Materials:

-

N-methyl-4-nitroaniline

-

Bromoacetyl bromide

-

Anhydrous acetone (or other suitable aprotic solvent like Dichloromethane or THF)

-

A suitable base (e.g., pyridine or triethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Recrystallization solvent (e.g., ethanol or a mixture of ethyl acetate and hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline (1 equivalent) in anhydrous acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

To this cooled solution, add the base (1.1 equivalents).

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent to yield pure this compound.

Reactivity and Synthetic Applications

This compound is a valuable bifunctional molecule. Its reactivity is primarily dictated by the presence of the electrophilic α-bromoacetyl group and the electron-deficient nitro-substituted aromatic ring.

Alkylation Reactions

The α-bromo group makes the methylene carbon highly susceptible to nucleophilic attack. This allows for a wide range of alkylation reactions with various nucleophiles, such as amines, thiols, and carbanions. This reactivity is instrumental in the construction of more complex molecular scaffolds. For instance, the reaction with primary or secondary amines leads to the formation of α-amino acetamide derivatives, which are common motifs in medicinal chemistry.

Intermediate in Heterocyclic Synthesis

The versatile reactivity of this compound makes it a useful precursor for the synthesis of various heterocyclic compounds. The α-bromoacetyl moiety can participate in cyclization reactions with appropriate binucleophilic reagents.

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a key building block in the synthesis of compound libraries for drug discovery. Its ability to undergo a variety of chemical transformations allows for the generation of a diverse set of molecules for screening against various biological targets. For example, related N-(nitrophenyl)acetamides have been used in the synthesis of compounds with potential anticancer activities. The nitro group can be readily reduced to an amino group, which can then be further functionalized, expanding the chemical diversity of the resulting products.

The following diagram illustrates the key reactive sites and potential transformations of this compound:

Caption: Reactivity of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl protons (a singlet), the methylene protons of the bromoacetyl group (a singlet), and the aromatic protons on the 4-nitrophenyl ring (typically an AA'BB' system of two doublets).

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the methyl carbon, the methylene carbon bearing the bromine, the carbonyl carbon of the amide, and the carbons of the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amide carbonyl (C=O) stretching vibration, N-C stretching, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak. A characteristic isotopic pattern for bromine-containing fragments would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[3]

Safety and Handling

As with all α-halo ketones and amides, this compound should be handled with care in a well-ventilated fume hood. It is a potential lachrymator and skin irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an important tool for researchers and scientists in the development of novel compounds and potential therapeutic agents.

References

-

Home Sunshine Pharma. (n.d.). This compound CAS 23543-31-9. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

Sources

Unraveling the Molecular Tactics of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide: A Guide to its Presumptive Mechanism of Action

Abstract

This technical guide delineates the putative mechanism of action for the synthetic compound 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. Drawing from the established reactivity of the α-bromoacetamide moiety and structure-activity relationships of related N-aryl acetamides, we posit a primary mechanism centered on irreversible enzyme inhibition via covalent alkylation of nucleophilic amino acid residues within protein active sites. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate this hypothesis. We present the underlying chemical principles, propose potential cellular targets, and offer detailed, self-validating experimental protocols to elucidate the compound's biological activity.

Introduction: The Chemical Architecture of a Potential Bioactive Agent

This compound is a synthetic organic compound characterized by a core acetamide structure with several key functional groups that likely dictate its biological activity.[1][2] The presence of a bromine atom on the α-carbon to the carbonyl group renders this position highly electrophilic and susceptible to nucleophilic attack.[3] This inherent reactivity is a hallmark of α-haloacetamides, a class of compounds frequently employed as covalent modifiers of proteins.[3][4]

The N-methyl-N-(4-nitrophenyl) group likely modulates the compound's physicochemical properties, such as solubility, lipophilicity, and its ability to interact with specific binding pockets within target proteins, potentially conferring a degree of target specificity. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the aromatic ring and may play a role in target recognition or metabolic stability. While limited direct data exists for this specific molecule, related N-aryl acetamide derivatives have been explored for various biological activities, including antimicrobial and anticancer properties.[5][6][7][8]

Proposed Core Mechanism: Irreversible Covalent Inhibition

The central hypothesis for the mechanism of action of this compound is its function as an irreversible covalent inhibitor of specific enzymes. This proposed mechanism is predicated on the chemical reactivity of the α-bromoacetamide moiety.

The α-carbon, situated adjacent to the electron-withdrawing carbonyl group and bearing a good leaving group (bromide), is a potent electrophile. It is highly susceptible to nucleophilic attack by amino acid residues with available lone pairs of electrons, most notably the thiol group of cysteine and the imidazole side chain of histidine.[3] This interaction results in the formation of a stable covalent bond between the compound and the protein, leading to irreversible inhibition of the enzyme's catalytic function.[9][10]

This mechanism of action is depicted in the following signaling pathway diagram:

Caption: Proposed mechanism of irreversible enzyme inhibition.

Potential Molecular Targets and Biological Consequences

While the precise molecular targets of this compound are yet to be identified, the covalent modification mechanism suggests that enzymes relying on cysteine or histidine residues for their catalytic activity are plausible candidates. Examples of such enzymes are prevalent in numerous critical cellular pathways, including:

-

Proteases: Cysteine proteases (e.g., caspases, cathepsins)

-

Kinases: Certain kinases with accessible cysteine residues in or near the active site.

-

Metabolic Enzymes: Enzymes involved in pathways such as glycolysis or fatty acid metabolism.[10]

-

Deubiquitinases (DUBs)

Inhibition of these targets could lead to a range of biological outcomes, including the induction of apoptosis, disruption of cell signaling cascades, or metabolic reprogramming. The potential for anticancer activity has been noted for other phenylacetamide derivatives.[6][8]

Experimental Validation Protocols

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a framework for validation.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol aims to determine if this compound can inhibit the activity of a model enzyme known to be susceptible to alkylating agents, such as papain (a cysteine protease).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of papain in a suitable assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT for activation).

-

Prepare a stock solution of a fluorogenic papain substrate (e.g., N-α-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride) in DMSO.

-

-

Enzyme Inhibition Assay:

-

In a 96-well black microplate, add the assay buffer.

-

Add varying concentrations of this compound (and a DMSO vehicle control).

-

Add activated papain to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for potential covalent modification.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

-

Plot the percentage of enzyme activity versus the inhibitor concentration and determine the IC₅₀ value.

-

To assess time-dependent inhibition (a hallmark of irreversible inhibitors), pre-incubate the enzyme with the inhibitor for varying durations before adding the substrate.

-

| Parameter | Description | Example Value |

| Enzyme | Model Cysteine Protease | Papain |

| Substrate | Fluorogenic Peptide | BZ-Arg-AMC |

| Inhibitor Conc. Range | To determine IC₅₀ | 0.1 µM - 100 µM |

| Pre-incubation Time | To assess irreversibility | 0, 15, 30, 60 min |

| Assay Buffer | Maintains optimal pH | 100 mM NaPO₄, pH 6.5 |

Protocol 2: Mass Spectrometry-Based Identification of Covalent Adducts

This protocol is designed to confirm the covalent modification of a target protein and identify the specific amino acid residue(s) modified by the compound.

Methodology:

-

Incubation: Incubate the target protein (e.g., papain) with an excess of this compound (and a control without the compound) for a sufficient time to ensure modification.

-

Sample Preparation:

-

Remove excess, unbound inhibitor using a desalting column.

-

Denature, reduce, and alkylate the protein sample (using a standard proteomics workflow).

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the resulting MS/MS data against the protein sequence, specifying a variable modification on cysteine and histidine residues corresponding to the mass of the N-methyl-N-(4-nitrophenyl)acetamide moiety (mass of the compound minus the mass of bromine).

-

-

Data Analysis:

-

Identify the peptide(s) containing the mass shift.

-

The MS/MS fragmentation pattern will confirm the specific amino acid residue that has been covalently modified.

-

Sources

- 1. This compound | C9H9BrN2O3 | CID 22668375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 23543-31-9 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]

- 10. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide

Abstract

The landscape of drug discovery is in constant pursuit of novel chemical entities with therapeutic potential. The compound 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a structurally distinct molecule, sits at the intersection of several classes of compounds known for their profound biological effects. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to explore its potential. By leveraging established knowledge of bromoacetamide derivatives, nitroaromatic compounds, and N-phenylacetamides, we will delineate a scientifically-grounded rationale for investigating the antimicrobial and anticancer activities of this molecule. This document details plausible synthesis routes, proposes specific mechanisms of action, and provides robust, step-by-step experimental protocols for the validation of these hypotheses.

Introduction: Rationale for Investigation

The chemical architecture of this compound presents a compelling case for biological investigation. It is a composite of three key functional moieties, each contributing to a high probability of bioactivity:

-

The α-Bromoacetamide Group: This is a potent electrophilic moiety. The α-bromo group makes the acetyl component highly susceptible to nucleophilic substitution by residues such as cysteine or histidine within protein active sites.[1] This reactivity is a cornerstone of covalent inhibitors and has been exploited in the development of various therapeutic agents. N-Bromoacetamide itself is a known tool for protein modification and inactivation.[2][3]

-

The N-(4-nitrophenyl) Group: The nitroaromatic system is a well-known pharmacophore and a crucial intermediate in the synthesis of many active pharmaceutical ingredients.[1][4] The strong electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties and can be critical for receptor binding or metabolic activation.[1] While some nitroaromatics can exhibit toxicity through metabolic reduction, this same pathway can be exploited for targeted effects, such as in hypoxic cancer cells.[5]

-

The N-methyl Group: The substitution on the amide nitrogen introduces a steric and electronic modification compared to a secondary amide. This can influence the molecule's conformation, lipophilicity, and metabolic stability, potentially fine-tuning its biological activity and pharmacokinetic profile.

Derivatives of N-phenylacetamide are widely recognized for their diverse pharmacological properties, including antimicrobial and anticancer effects.[6][7][8] Given this convergence of reactive and electronically significant functional groups, we hypothesize that this compound is a prime candidate for exhibiting potent antimicrobial and anticancer activities.

Synthesis and Physicochemical Characterization

To enable biological evaluation, a reliable synthetic route is paramount. The most direct approach for synthesizing the title compound is through the acylation of N-methyl-4-nitroaniline with bromoacetyl bromide.

Proposed Synthesis Workflow

The synthesis is a straightforward, single-step amide bond formation.

Caption: Proposed synthesis workflow for this compound.

Detailed Synthesis Protocol

-

Materials: N-methyl-4-nitroaniline, Bromoacetyl bromide, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography.

-

Procedure:

-

To a solution of N-methyl-4-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add triethylamine (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Physicochemical Properties

A summary of the key physicochemical properties for C₉H₉BrN₂O₃ is presented below.[9]

| Property | Value |

| Molecular Weight | 273.08 g/mol |

| Molecular Formula | C₉H₉BrN₂O₃ |

| CAS Number | 23543-31-9[10] |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

Potential Biological Activity I: Antimicrobial Efficacy

The presence of the reactive bromoacetamide moiety strongly suggests potential as an antimicrobial agent.[7][11] Many antimicrobial agents function by irreversibly inhibiting essential bacterial enzymes.

Proposed Mechanism of Action: Covalent Enzyme Inhibition

We hypothesize that the compound acts as an irreversible inhibitor of key bacterial enzymes that possess a nucleophilic residue (e.g., cysteine) in their active site. The α-bromoacetamide acts as an electrophile, which is attacked by the thiol group of a cysteine residue, forming a stable covalent bond and rendering the enzyme inactive. This leads to the disruption of critical metabolic or structural pathways, ultimately resulting in bacterial cell death.

Caption: Proposed mechanism of antimicrobial action via covalent enzyme inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth.

-

Materials: Test compound, Dimethyl sulfoxide (DMSO), Mueller-Hinton Broth (MHB), 96-well microtiter plates, Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922), Positive control antibiotic (e.g., Ciprofloxacin), Spectrophotometer (plate reader).

-

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

-

Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound and controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be confirmed by reading the optical density at 600 nm.

-

Data Presentation: MIC Values

Results should be summarized in a table for clear comparison.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | |

| Escherichia coli | Negative | |

| Pseudomonas aeruginosa | Negative | |

| Enterococcus faecalis | Positive |

Potential Biological Activity II: Anticancer Effects

Many compounds containing nitrophenyl and acetamide moieties have demonstrated significant anticancer activity.[8][12] The electrophilic nature of the bromoacetamide group, combined with the electronic properties of the nitrophenyl ring, suggests a potential for cytotoxicity against cancer cells.

Proposed Mechanism of Action: Induction of Apoptosis

A plausible mechanism for anticancer activity is the induction of programmed cell death, or apoptosis. This could be initiated by several upstream events:

-

Alkylation of Key Proteins: The compound could covalently modify and inhibit proteins essential for cell survival and proliferation, such as kinases or transcription factors, triggering cellular stress.

-

Generation of Reactive Oxygen Species (ROS): The nitro group can be metabolically reduced, particularly in the hypoxic environment of tumors, leading to the formation of ROS. Elevated ROS levels can damage cellular components and initiate the apoptotic cascade.

This cellular stress often converges on the mitochondrial pathway of apoptosis, leading to the release of cytochrome c, activation of caspases, and eventual cell death.

Caption: A potential signaling pathway for compound-induced apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials: Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer), complete cell culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, Test compound in DMSO, MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., acidified isopropanol), Microplate reader.

-

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., from 0.1 to 100 µM). Include vehicle controls (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

-

Data Presentation: IC₅₀ Values

Summarize the cytotoxicity results in a clear, tabular format.

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | |

| A549 | Lung Carcinoma | |

| HCT116 | Colon Carcinoma | |

| HEK293 | Normal Kidney (Control) |

Conclusion and Future Directions

The structural features of this compound provide a strong scientific basis for hypothesizing significant antimicrobial and anticancer activities. The presence of a reactive electrophilic center and an electronically tuned aromatic system makes it a compelling candidate for further investigation. The experimental frameworks provided in this guide offer a clear and robust pathway for validating these hypotheses.

Successful identification of activity should be followed by more advanced studies, including:

-

Mechanism of Action Studies: Elucidating the specific molecular targets through proteomics or genetic approaches.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce potential toxicity.

-

In Vivo Efficacy: Evaluating the compound's performance in animal models of infection or cancer.

-

ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile to determine its drug-like properties.

This technical guide serves as a foundational roadmap for unlocking the therapeutic potential of this compound, a promising but underexplored molecule in the vast chemical space of drug discovery.

References

-

PMC - PubMed Central. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]

-

PubChem. This compound. [Link]

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

-

PubChem. 2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide. [Link]

-

PubChem. N-(4-Methyl-3-nitrophenyl)acetamide. [Link]

-

PubChem. N-(2-bromo-4-nitrophenyl)acetamide. [Link]

-

Journal of Electrochemical Science and Engineering. Synthesis and antioxidant activity of six novel N-ferrocenyl-methyl-N-(nitrophenyl)- and -N-(cyanophenyl)-acetamides. [Link]

-

NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

- Google Patents. Method for synthesizing bromoacetamide.

-

ResearchGate. Design, Synthesis, and Biological Evaluation of 2‐(2‐Bromo‐3‐nitrophenyl)‐5‐phenyl‐1,3,4‐oxadiazole Derivatives as Possible Anti‐Breast Cancer Agents. [Link]

-

PubMed. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. [Link]

-

PMC - NIH. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

MDPI. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

-

PMC. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. [Link]

-

PubMed. 2-Bromo-2-methyl-N-(4-nitro-phen-yl)propanamide. [Link]

-

ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

-

MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irejournals.com [irejournals.com]

- 8. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C9H9BrN2O3 | CID 22668375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 23543-31-9 [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide: A Gateway to Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, haloacetamides have emerged as powerful intermediates, prized for their reactivity and ability to participate in a diverse array of chemical transformations. This guide focuses on a particularly valuable, yet specific, member of this class: 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide .

This compound, characterized by a reactive α-bromoacetyl group appended to an N-methyl-4-nitroaniline core, serves as a critical linchpin in the synthesis of complex molecular architectures. The presence of the electrophilic carbon adjacent to the carbonyl group, combined with the electron-withdrawing nature of the nitrophenyl moiety, renders it an excellent substrate for nucleophilic substitution and a precursor for various heterocyclic systems.

This technical guide will provide a comprehensive overview of the synthesis, properties, and, most importantly, the diverse applications of this compound. We will delve into its pivotal role in the synthesis of kinase inhibitors, its utility in the construction of medicinally relevant heterocyclic scaffolds, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis

Before exploring its applications, it is essential to understand the fundamental properties and synthesis of this compound.

Table 1: Physicochemical Properties[1]

| Property | Value |

| CAS Number | 23543-31-9 |

| Molecular Formula | C₉H₉BrN₂O₃ |

| Molecular Weight | 273.08 g/mol |

| Appearance | Off-white to yellow solid (predicted) |

| Melting Point | 88-89 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of N-methyl-4-nitroaniline with a bromoacetyl halide. This straightforward yet crucial reaction establishes the reactive α-bromoacetamide moiety.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar N-aryl-2-bromoacetamides.[1]

Materials:

-

N-methyl-4-nitroaniline

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (or other suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-nitroaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the cooled solution.

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture.

-

Cooling to 0 °C: The acylation reaction is exothermic; cooling helps to control the reaction rate and minimize the formation of byproducts.

-

Triethylamine: Acts as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.

-

Aqueous Workup: The sodium bicarbonate wash neutralizes any remaining acid, and the water and brine washes remove water-soluble impurities.

Core Applications in Medicinal Chemistry

The synthetic utility of this compound is most prominently demonstrated by its application as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

A Crucial Intermediate in the Synthesis of Nintedanib

Nintedanib is a potent triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). It is approved for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The synthesis of a key precursor to Nintedanib relies on the nucleophilic substitution of the bromine atom in this compound.

While many synthetic routes for Nintedanib utilize the chloro-analog, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, the bromo-derivative is expected to exhibit higher reactivity towards nucleophilic substitution due to the better leaving group ability of bromide compared to chloride.

Workflow: Synthesis of a Nintedanib Precursor

Caption: Synthetic pathway to Nintedanib highlighting the role of the bromoacetamide intermediate.

The initial step involves the reaction of this compound with N-methylpiperazine. The secondary amine of the piperazine acts as a nucleophile, displacing the bromide to form N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. This intermediate then undergoes reduction of the nitro group to an amine, which is subsequently coupled with the indolinone core to yield Nintedanib.

Precursor for Other Kinase Inhibitors

The structural motif derived from this compound is found in other kinase inhibitors beyond Nintedanib. The bromo-N-methyl-anilino-acetamide substructure serves as a versatile scaffold that can be elaborated to target various kinase enzymes. For instance, analogues of Nintedanib and other kinase inhibitors like Hesperadin have been synthesized using similar strategies.[2] The ability to readily introduce different nucleophiles in place of the bromine atom allows for the generation of libraries of compounds for screening against different kinase targets.

Application in the Synthesis of Heterocyclic Compounds

Beyond its role in the synthesis of established drugs, this compound is a valuable precursor for a variety of heterocyclic compounds, many of which possess significant biological activity. The α-bromoacetamide functionality is a classic electrophilic component in cyclization reactions.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. A common synthetic route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In a related approach, this compound can be used to alkylate the sulfur atom of 2-mercaptobenzimidazole, followed by further synthetic manipulations.

Workflow: Potential Synthesis of Benzimidazole Derivatives

Caption: A potential pathway for the synthesis of benzimidazole-containing compounds.

Synthesis of Thiazoles

Thiazole and its derivatives are another important class of heterocyclic compounds with diverse biological activities. The Hantzsch thiazole synthesis is a classic method for their preparation, which involves the reaction of an α-haloketone with a thioamide. A similar strategy can be envisioned for this compound, where it reacts with a thiourea or thioamide to form a thiazole ring.

For example, the reaction of α-bromoacetophenones with thioureas is a known method to produce thiocarbamidoacetophenones, which can then be cyclized.[2] By analogy, this compound could react with various thioureas to generate intermediates that, upon cyclization, would yield substituted aminothiazoles.

Conclusion

This compound is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its primary application as a key building block in the synthesis of the multi-kinase inhibitor Nintedanib underscores its importance in the pharmaceutical industry. The reactivity of its α-bromoacetyl group allows for facile nucleophilic substitutions, enabling the construction of complex molecular architectures.

Furthermore, its potential as a precursor for a wide range of heterocyclic compounds, including benzimidazoles and thiazoles, opens up avenues for the discovery of new bioactive molecules. The synthetic protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, empowering them to leverage the full potential of this important chemical entity in their drug discovery and development programs.

References

- Arava, V., & Gogireddy, S. (2017). An improved process for the synthesis of nintedanib esylate.

- Iqbal, M. A., et al. (2017). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

- Marek, L., et al. (2021). Synthesis of the Kinase Inhibitors Nintedanib, Hesperadin, and Their Analogues Using the Eschenmoser Coupling Reaction. The Journal of Organic Chemistry, 86(15), 10621–10629.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

- Aswale, S.R., et al. (2011). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 23(11), 4827-4829.

Sources

The Enduring Legacy of N-Aryl Bromoacetamides: From Foundational Reagent to Precision Covalent Warhead

An In-Depth Technical Guide for Researchers

Abstract

The N-aryl bromoacetamide scaffold, a deceptively simple chemical architecture, represents a cornerstone in the evolution of medicinal chemistry and chemical biology. Characterized by an aromatic ring connected to a bromoacetamide moiety, this class of compounds has transitioned from a fundamental synthetic building block to a highly sophisticated tool for irreversible enzyme inhibition and protein modification. Its significance lies in the finely tuned electrophilicity of the α-bromo carbon, which serves as a "warhead" for covalently modifying nucleophilic amino acid residues, most notably cysteine. This guide provides an in-depth exploration of the history, core synthetic methodologies, and the profound impact of N-aryl bromoacetamides in modern drug discovery, offering both foundational knowledge and field-proven insights for researchers and drug development professionals.

Historical Context and Foundational Synthesis

The history of N-aryl bromoacetamides is intrinsically linked to one of the most classical transformations in organic chemistry: the acylation of anilines. While a single moment of discovery is difficult to isolate, the preparation of these compounds emerged from early 20th-century explorations into amide synthesis. The most direct and enduring method involves the reaction of an aryl amine (aniline) with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.[1][2]

This reaction is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen atom attacks the electrophilic carbonyl carbon of the bromoacetyl halide. The primary challenge in this synthesis is managing the hydrogen bromide (HBr) byproduct, which is a strong acid that can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Causality in Experimental Design:

The choice of reaction conditions is dictated by the need to neutralize the acid byproduct. Early methodologies often used a slight excess of the aniline starting material, sacrificing some of it to act as a base. However, the modern, more efficient approach involves the addition of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine.[1][2] This base effectively scavenges the HBr as it forms, allowing the primary reaction to proceed to completion. The use of an inert, aprotic solvent like dichloromethane (DCM) is preferred as it readily dissolves the reactants without participating in the reaction.[1]

A related historical development is the synthesis of bromo-substituted N-aryl acetamides, such as 4-bromoacetanilide. It was quickly established that direct bromination of aniline was difficult to control, leading to multiple substitutions and oxidation.[3] Chemists discovered that by first acetylating the aniline to form acetanilide, the reactivity of the aromatic ring is attenuated. The acetyl group's electron-withdrawing nature reduces the activating effect of the nitrogen atom, allowing for controlled, regioselective monobromination, typically at the para position, before subsequent hydrolysis to yield the desired bromoaniline.[3][4] This principle of modulating reactivity through acylation underscores the foundational importance of amide chemistry in the history of aromatic compounds.

Core Synthetic Methodology: A Validated Protocol

The synthesis of N-aryl bromoacetamides remains a staple laboratory procedure. The following protocol for the preparation of 2-bromo-N-phenylacetamide is a representative example that can be adapted for various substituted anilines.

Experimental Protocol: Synthesis of 2-Bromo-N-phenylacetamide [1]

-

Reagents & Materials:

-

Aniline (0.016 mol, 1.0 equiv)

-

Bromoacetyl bromide (0.016 mol, 1.0 equiv)

-

Triethylamine (0.019 mol, ~1.2 equiv)

-

Dichloromethane (DCM), anhydrous (~50 mL)

-

Ethyl acetate (EtOAc)

-

Water (for washing)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, round-bottom flask, dropping funnel

-

-

Procedure:

-

Dissolve aniline (0.016 mol) in 40 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate dropping funnel, prepare a solution of bromoacetyl bromide (0.016 mol) in 3 mL of dichloromethane.

-

Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 10-15 minutes with continuous stirring.

-

Following the addition of the acyl bromide, add triethylamine (0.019 mol) dropwise to the reaction mixture. A precipitate (triethylammonium bromide) will form.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Take up the resulting residue in ethyl acetate (~50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer three times with water (~30 mL each) to remove the triethylammonium salt and any other water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethyl acetate to afford pure 2-bromo-N-phenylacetamide as a crystalline solid.[1]

-

Caption: General synthesis of N-aryl bromoacetamides via acylation.

The Rise of the "Covalent Warhead" in Drug Discovery

While synthetically accessible for over a century, the true potential of N-aryl bromoacetamides was unlocked with the rise of targeted covalent inhibitors in pharmacology.[5] The concept of "affinity labeling," introduced in the 1960s, proposed that a molecule could be designed with two key components: a "recognition" element that provides binding affinity for a specific protein target, and a reactive "warhead" that forms a permanent covalent bond with a nearby amino acid residue.[6][7]

N-aryl bromoacetamides are ideal scaffolds for this purpose. The aryl portion can be chemically modified to achieve specific, non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) within a protein's binding pocket, while the bromoacetamide group serves as a moderately reactive electrophile, or "warhead."[8]

The primary target for the bromoacetamide warhead is the thiol side chain of cysteine residues.[9] Cysteine is an ideal target because it has a relatively low natural abundance in proteins and its thiol group is one of the most nucleophilic amino acid side chains under physiological conditions.[9][10]

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[11] The key steps are:

-

Deprotonation: The cysteine thiol (-SH), with a pKa typically around 8.3-8.6, exists in equilibrium with its conjugate base, the highly nucleophilic thiolate anion (-S⁻).[11] Performing the reaction at a slightly basic pH (e.g., 7.5-8.5) increases the concentration of the thiolate, accelerating the reaction.[11]

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic α-carbon of the bromoacetamide (the carbon atom bonded to the bromine).

-

Bond Formation & Displacement: A stable thioether bond is formed between the cysteine sulfur and the carbon, while the bromide ion is displaced as a leaving group.[12]

This irreversible bond formation permanently inactivates the target protein. This strategy has been successfully employed to develop inhibitors for a wide range of enzymes, including kinases and proteases.[8][13]

Caption: SN2 mechanism of cysteine alkylation by a bromoacetamide.

While cysteine is the primary target, the electrophilic nature of the bromoacetamide group means side reactions with other nucleophilic amino acid residues can occur. Understanding these potential off-target reactions is critical for designing selective probes and drugs.[11]

| Amino Acid | Nucleophilic Group | Reactivity Conditions |

| Cysteine | Thiol/Thiolate (-SH / -S⁻) | Optimal at pH 7.5-8.5. Highly reactive.[11] |

| Histidine | Imidazole Ring | Reactivity increases at pH > 6. Can be a significant off-target.[11] |

| Lysine | ε-Amino Group (-NH₂) | Generally slow. Becomes significant only at high pH (>9.0) when the amine is deprotonated.[11] |

| Methionine | Thioether (-S-CH₃) | Can be alkylated to a sulfonium ion, especially with prolonged reaction times or high reagent concentrations.[11] |

Controlling Selectivity: The key to achieving selectivity for cysteine is precise control of the reaction pH. By maintaining a pH between 7.0 and 8.5, chemists can maximize the reactivity of the cysteine thiolate while keeping the amino group of lysine largely protonated and non-nucleophilic.[11]

The stability of the thioether bond formed by bromoacetamides has made them valuable in the field of antibody-drug conjugates (ADCs). In this application, a potent cytotoxic drug is attached to a monoclonal antibody via a linker. The bromoacetamide moiety can be incorporated into the linker to create a stable, covalent attachment to cysteine residues on the antibody, ensuring the drug remains securely attached until it reaches its target cell.[14]

Conclusion

The N-aryl bromoacetamide has traveled a remarkable scientific journey. It began as a product of fundamental organic reactions, a simple molecule made by established methods. Over decades, our understanding of biochemistry and molecular interactions transformed this humble scaffold into a precision tool for chemical biology and a powerful "warhead" for targeted drug therapy. Its history is a testament to how a deep understanding of reaction mechanisms, reactivity, and biological context can elevate a simple chemical entity into a sophisticated technology for advancing human health. For today's researchers, the N-aryl bromoacetamide remains an indispensable and versatile component of the chemical toolbox for probing protein function and designing the next generation of covalent medicines.

References

-

Various Authors. (2021). Discussion on acetylation and bromination of anilines. Quora. Available at: [Link]

-

Moran, D., et al. (2020). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

-

Hobson, A. D. (2021). The medicinal chemistry evolution of antibody–drug conjugates. RSC Medicinal Chemistry. Available at: [Link]

-

Yang, J.-F., et al. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). Available at: [Link]

-

Koniev, O., & Wagner, A. (2016). Chemical Protein Modification through Cysteine. ChemBioChem, 17, 2-27. Available at: [Link]

-

Sosič, I., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Available at: [Link]

-

Land of Chemistry. (2023). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION. YouTube. Available at: [Link]

-

Various Authors. (n.d.). Preparation of N-aryl-2-bromoacetamides. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Parker, C. G., et al. (2023). Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. Available at: [Link]

-

ChemWis. (2023). Conversion of Aniline to 4-Bromoaniline. YouTube. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Bromoacetamide (CAS 79-15-2): A Versatile Brominating Agent. Retrieved January 7, 2026, from [Link]

-

Hill, S. E., et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at: [Link]

-

Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]

-

Selby, T. (2021). Acetylation aniline. YouTube. Available at: [Link]

- Google Patents. (n.d.). Method for synthesizing bromoacetamide.

-

Park, S. U., et al. (1976). On the Reaction of N-Bromoacetamide with Olefins. ResearchGate. Available at: [Link]

-

Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]

-

Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. Available at: [Link]

-

Ghosh, A. K., et al. (2019). Covalent Inhibition in Drug Discovery. PubMed Central (PMC) - NIH. Available at: [Link]

-

Wofsy, L., Metzger, H., & Singer, S. J. (1962). Affinity Labeling—a General Method for Labeling the Active Sites of Antibody and Enzyme Molecules. Biochemistry, 1(6), 1031–1039. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism for the synthesis of bromo aniline and phenol. Retrieved January 7, 2026, from [Link]

-

Various Authors. (n.d.). Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Affinity label. Retrieved January 7, 2026, from [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

-

Wang, H. (2021). Fast Cysteine Bioconjugation Chemistry. PubMed Central (PMC) - NIH. Available at: [Link]

-

Adams, L.A., et al. (2022). Generation of Site‐Specifically Labeled Affinity Reagents via Use of a Self‐Labeling Single Domain Antibody. PubMed Central (PMC) - NIH. Available at: [Link]

-

Tárkányi, G., et al. (2009). Electrophile affinity: a reactivity measure for aromatic substitution. PubMed. Available at: [Link]

-

Yang, K., et al. (2026). Encapsulation of 211At(Ø)+ into a Nanoscale Covalent Organic Framework Prevents Deastatination In Vivo. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. irejournals.com [irejournals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Affinity label - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]

- 13. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a compound of interest at the intersection of electrophilic reactivity and potential biological activity. While specific biological data for this compound is not yet prevalent in published literature, its structural motifs—a reactive α-bromoacetamide group and a nitrophenyl moiety—suggest a strong potential for applications in oncology and microbiology. This document outlines a detailed, field-proven protocol for the synthesis and characterization of the title compound. Furthermore, it serves as an investigational roadmap, presenting a series of robust, self-validating experimental workflows for the systematic evaluation of its cytotoxic and antimicrobial properties. By grounding our hypotheses in the established activities of related chemical classes, we provide a logical framework for future research, including the exploration of structure-activity relationships (SAR) through targeted analog synthesis. This guide is intended to empower researchers to unlock the therapeutic potential of this and related compounds.

Introduction: The Rationale for Investigation

The pursuit of novel therapeutic agents often leads to the exploration of molecules that combine distinct pharmacophores to achieve a desired biological effect. This compound is one such molecule, possessing two key features that warrant in-depth investigation:

-

The α-Haloacetamide Moiety: The presence of a bromine atom on the carbon alpha to the amide carbonyl group renders this position highly electrophilic. This reactivity is the basis for the biological activity of many α-haloacetamides, which can act as alkylating agents, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins.[1][2] This can lead to the irreversible inhibition of key enzymes and disruption of cellular processes. The cytotoxicity of bromoacetamides has been documented, with the leaving tendency of the halogen atom being a primary determinant of this activity (I > Br > Cl).[3][4]

-

The 4-Nitrophenyl Group: The nitroaromatic scaffold is a common feature in a variety of biologically active compounds, including those with antimicrobial and anticancer properties.[5] The strong electron-withdrawing nature of the nitro group can influence the overall electronic properties of the molecule, potentially modulating its reactivity and interaction with biological targets.

Given these structural characteristics, it is hypothesized that this compound may function as a potent cytotoxic and/or antimicrobial agent. This guide provides the necessary technical information to synthesize, characterize, and rigorously evaluate these potential activities.

Synthesis and Characterization

The synthesis of this compound is a two-step process, beginning with the methylation of 4-nitroaniline, followed by acylation with bromoacetyl bromide.

Synthesis Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Part A: Synthesis of N-Methyl-4-nitroaniline (Intermediate)

This protocol is adapted from established methods for the N-alkylation of anilines.[6]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (13.8 g, 0.1 mol) and acetone (100 mL). Stir until the solid is mostly dissolved.

-

Base Addition: To the stirring suspension, add powdered potassium hydroxide (8.4 g, 0.15 mol).

-

Alkylation: Heat the mixture to reflux. Through the condenser, add a solution of methyl iodide (21.3 g, 0.15 mol) in acetone (20 mL) dropwise over 30 minutes.

-

Reaction Monitoring: Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the acetone from the filtrate under reduced pressure.

-

Purification: Recrystallize the resulting crude solid from ethanol to yield N-methyl-4-nitroaniline as yellow crystals.[7]

Part B: Synthesis of this compound (Target Compound)

This protocol is based on standard methods for the acylation of secondary anilines with acyl halides.[1]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-4-nitroaniline (7.6 g, 0.05 mol) in anhydrous acetone (100 mL).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Acylation: Slowly add bromoacetyl bromide (11.1 g, 0.055 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into 300 mL of ice-cold water with stirring.

-

Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then recrystallize from an ethanol/water mixture to yield the pure product.

Physicochemical Properties & Characterization

| Property | Value | Source |